molecular formula C11H7ClF3N B3024726 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-53-9

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B3024726
CAS No.: 383137-53-9
M. Wt: 245.63 g/mol
InChI Key: QUXWHTWIYGCPOL-UHFFFAOYSA-N
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Description

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Halogenated or nitrated pyrrole derivatives.

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Reduced pyrrole derivatives.

Scientific Research Applications

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 2-chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-chloro-5-(trifluoromethyl)aniline
  • 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

Comparison: 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its pyrrole ring, which imparts distinct electronic and steric properties compared to similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological applications. In contrast, compounds like 2-chloro-5-(trifluoromethyl)phenyl isocyanate and 2-chloro-5-(trifluoromethyl)aniline lack the pyrrole ring, resulting in different reactivity and applications .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWHTWIYGCPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232985
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383137-53-9
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383137-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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